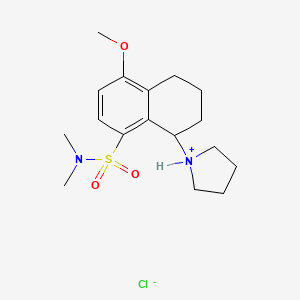
Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride is an organic compound featuring a complex molecular structure. It stands out in various applications within scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally follows a multi-step process involving specific organic reactions. An initial step involves the creation of the core p-benzoquinone structure, followed by the addition of iminotrimethylene groups. This process occurs under controlled conditions to ensure the precise attachment of diethyl(o-methoxybenzyl) groups to the ammonium, resulting in the dichloride salt form. Temperature and pH play crucial roles in facilitating these steps, demanding stringent monitoring for successful synthesis.
Industrial Production Methods
Industrial production scales up these synthesis steps, employing large-scale reactors and precise instrumentation to ensure consistent product quality. Automation and in-line monitoring systems are integrated to maintain optimal reaction conditions, ensuring efficiency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride engages in diverse chemical reactions, including oxidation, reduction, and substitution reactions. These reactions allow the compound to be modified and utilized in various applications.
Common Reagents and Conditions
Common reagents include strong oxidizing or reducing agents, depending on the desired reaction. Conditions such as solvent choice, temperature, and reaction time are carefully optimized to ensure high yield and purity of products. In reduction reactions, mild conditions may be employed to preserve the delicate structure of the compound.
Major Products Formed from These Reactions
The major products resulting from these reactions often include derivatives with altered functional groups, enhancing the compound's applicability in specialized fields like pharmaceuticals and advanced materials.
Wissenschaftliche Forschungsanwendungen
Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride is a versatile compound with extensive scientific research applications:
Chemistry: : Utilized as a reagent or intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and catalysts.
Biology: : Investigated for its interactions with biological molecules, potentially contributing to the study of enzyme mechanisms and cellular processes.
Medicine: : Explored for its pharmacological properties, possibly offering therapeutic benefits in specific medical conditions.
Industry: : Applied in the manufacturing of high-performance materials, benefiting sectors like electronics and coatings.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level, often targeting specific pathways and molecular structures. It can interact with enzymes, modulating their activity, or with other cellular components, influencing biological processes. This versatility is rooted in its unique molecular structure, which allows it to engage in diverse biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
Benzyl ammonium derivatives with different substituents.
Quinone-based compounds with varying side chains.
Iminotrimethylene linked structures with alternative substituents.
Each of these compounds has its own distinct properties and applications, but none combine the same characteristics found in this particular compound, making it a valuable asset in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
73680-61-2 |
|---|---|
Molekularformel |
C36H54Cl2N4O4 |
Molekulargewicht |
677.7 g/mol |
IUPAC-Name |
3-[[4-[3-[diethyl-[(2-methoxyphenyl)methyl]azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-[(2-methoxyphenyl)methyl]azanium;dichloride |
InChI |
InChI=1S/C36H52N4O4.2ClH/c1-7-39(8-2,27-29-17-11-13-19-35(29)43-5)23-15-21-37-31-25-34(42)32(26-33(31)41)38-22-16-24-40(9-3,10-4)28-30-18-12-14-20-36(30)44-6;;/h11-14,17-20,25-26H,7-10,15-16,21-24,27-28H2,1-6H3;2*1H |
InChI-Schlüssel |
DSPMSCXNHOOXHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2OC)CC3=CC=CC=C3OC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


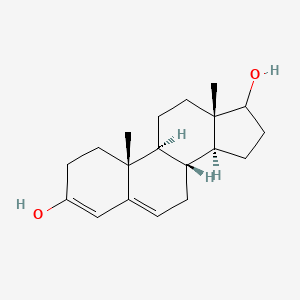
![N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B15346898.png)
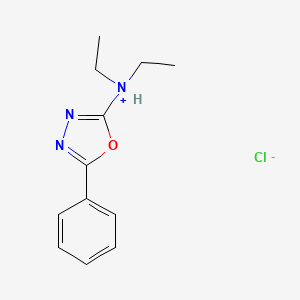
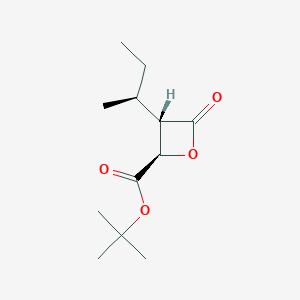

![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
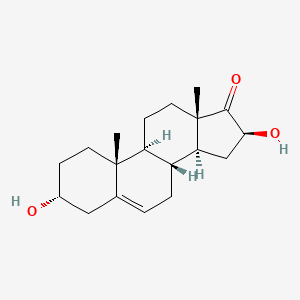
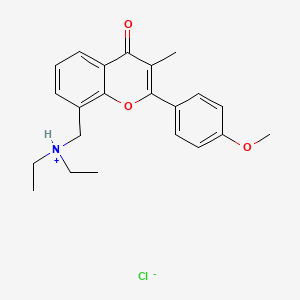
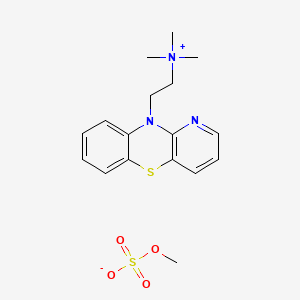
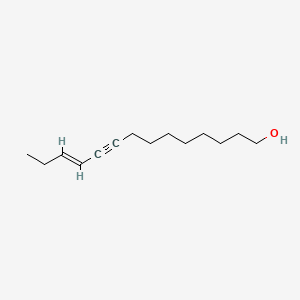
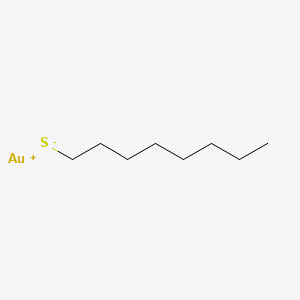
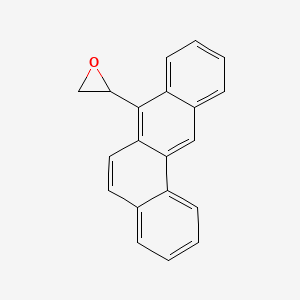
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
